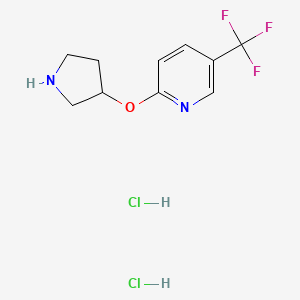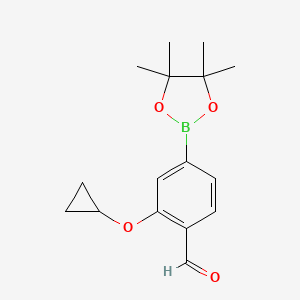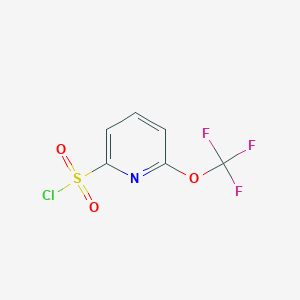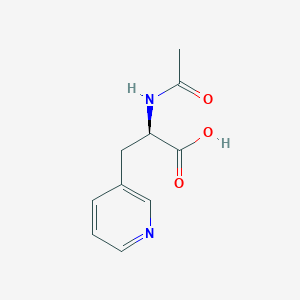![molecular formula C15H19BrF3NO3S B13471546 N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound featuring a cyclobutyl ring substituted with bromomethyl and trifluoropropoxy groups, and a benzene ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of Bromomethyl and Trifluoropropoxy Groups: The bromomethyl group can be introduced via a bromination reaction, while the trifluoropropoxy group can be added through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(chloromethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
- N-[3-(bromomethyl)-3-(2,2,2-trifluoroethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
- N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclopentyl]-4-methylbenzene-1-sulfonamide
Uniqueness
The unique combination of bromomethyl and trifluoropropoxy groups on the cyclobutyl ring, along with the sulfonamide group on the benzene ring, distinguishes N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide from similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19BrF3NO3S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19BrF3NO3S/c1-11-2-4-13(5-3-11)24(21,22)20-12-8-14(9-12,10-16)23-7-6-15(17,18)19/h2-5,12,20H,6-10H2,1H3 |
InChI Key |
LDPBVUMGUDBMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)

![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)

![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)

